![molecular formula C11H22N2O3 B13060018 1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: This compound has a similar structure but contains an oxane ring instead of a piperidine ring.
tert-Butyl (phenylmethylene)carbamate: This compound features a phenyl group instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4S)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
HVCNIHPVOLFYQV-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
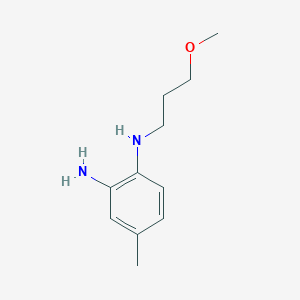
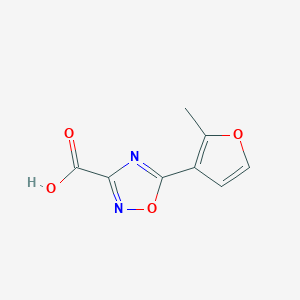
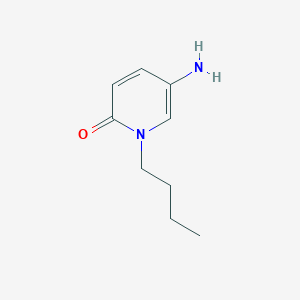
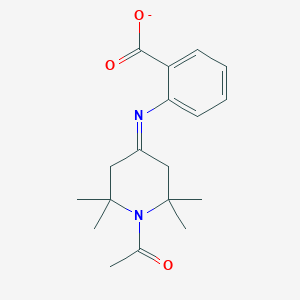
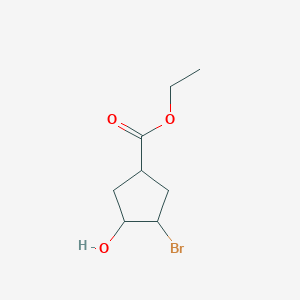

![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)

![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)
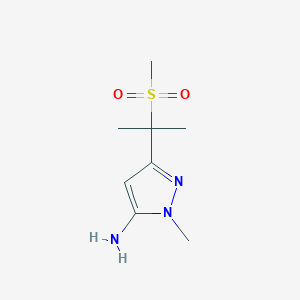
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
